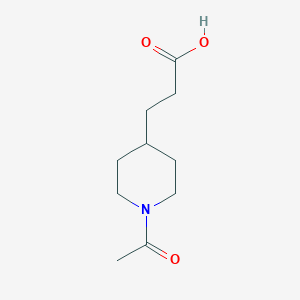

3-(1-Acetylpiperidin-4-yl)propanoic acid

Übersicht

Beschreibung

3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidine ring and a propanoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid typically involves the acetylation of piperidine followed by the introduction of the propanoic acid group. One common method involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Acetylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(1-Acetylpiperidin-4-yl)propanoic acid has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 3-(1-Acetylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The propanoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-Acetylpiperidin-4-yl)propionic acid

- 3-(1-Acetyl-4-piperidinyl)propanoic acid

- 1-Acetyl-4-piperidinepropionic acid

- 3-(1-Acetyl-piperidin-4-yl)-propionic acid

Uniqueness

3-(1-Acetylpiperidin-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an acetyl group and a propanoic acid moiety allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .

Biologische Aktivität

3-(1-Acetylpiperidin-4-yl)propanoic acid, with the CAS number 131417-49-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H17NO3

- Molar Mass : 211.26 g/mol

- Structure : The compound consists of a propanoic acid moiety linked to an acetylpiperidine, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets:

- Target Interactions : The compound is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates or inhibitors in these pathways.

- Biochemical Pathways : Preliminary studies suggest that this compound may influence pathways related to neurotransmission, particularly those involving serotonin and dopamine receptors. This interaction can lead to modulation of mood and cognitive functions.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially by reducing oxidative stress and inflammation in neuronal cells.

- Antidepressant-like Activity : In animal models, it has shown promise in alleviating symptoms of depression, suggesting its role as a potential antidepressant.

- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

Case Studies

Several studies have investigated the effects of this compound:

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects against oxidative stress.

- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Findings : The compound significantly reduced cell death and increased antioxidant enzyme activity, indicating its protective role against oxidative damage.

-

Antidepressant Activity Assessment :

- Objective : To assess the antidepressant-like effects in rodent models.

- Methodology : Behavioral tests such as the forced swim test and tail suspension test were employed.

- Results : Rodents treated with the compound exhibited reduced immobility times, suggesting an antidepressant effect comparable to standard antidepressants.

-

Pain Management Study :

- Objective : To investigate analgesic properties.

- Methodology : Pain models using thermal and chemical stimuli were utilized.

- Results : The administration of this compound resulted in significant pain relief, indicating its potential use in pain management therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound exhibits moderate solubility in water and high solubility in organic solvents, which may influence its bioavailability.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with potential interactions involving cytochrome P450 enzymes.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antidepressant | Modulation of neurotransmitter systems |

| Urapidil | Antihypertensive | 5HT-1A receptor activation |

| Other Piperidine Derivatives | Varies (e.g., antipsychotic) | Diverse receptor interactions |

Eigenschaften

IUPAC Name |

3-(1-acetylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPIRBWBJQAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.